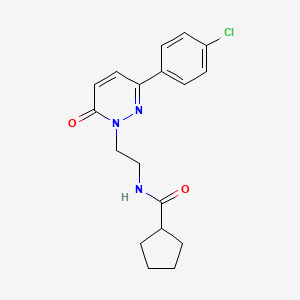

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c19-15-7-5-13(6-8-15)16-9-10-17(23)22(21-16)12-11-20-18(24)14-3-1-2-4-14/h5-10,14H,1-4,11-12H2,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILCHMXQQVFFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the chlorophenyl group and the cyclopentanecarboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sigma Receptor Ligands

Sigma receptor ligands, such as BD 1008 and BD 1047, share structural motifs with the target compound. These include:

- Aryl groups : The 4-chlorophenyl group in the target compound mirrors the 3,4-dichlorophenyl substituents in BD 1008 and BD 1047, which are critical for sigma-1 receptor affinity .

Table 1: Structural and Pharmacological Comparison

The absence of a piperidine core in the target compound may reduce sigma-2 receptor binding, as seen in BD 1008/BD 1047, but this remains speculative without direct binding assays.

Pyridazinone Derivatives

Pyridazinones with benzyloxy substituents (e.g., compound 5a from ) share the pyridazinone core but lack the cyclopentanecarboxamide chain. These derivatives often exhibit sulfonamide groups, enhancing solubility but reducing CNS penetration compared to the target compound’s lipophilic carboxamide group .

Key Differences :

- Synthetic Routes : The target compound’s ethyl linkage (from 3-(4-chlorophenyl)-6-oxopyridazine) contrasts with the benzyloxy-sulfonamide synthesis in , suggesting divergent reactivity and scalability .

- Bioactivity: Benzyloxy-pyridazinones (e.g., 5a) are primarily sulfonamide-based and target carbonic anhydrases, whereas the carboxamide group in the target compound suggests sigma receptor or protease inhibition roles.

Research Findings and Gaps

- Pharmacokinetics : The cyclopentanecarboxamide chain likely improves metabolic stability over ester-containing analogues like (+)-MR200 (a piperidine derivative with a methyl ester) .

Critical Knowledge Gaps:

No direct binding data or in vivo efficacy studies for the target compound are available in the provided evidence.

Comparative toxicity profiles relative to BD 1008 or other sigma ligands remain unstudied.

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a pyridazinone core and a chlorophenyl group. The compound's structure is critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClN3O |

| Molecular Weight | 344.82 g/mol |

| CAS Number | 1282125-83-0 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyridazinone core is known to modulate enzyme activity, while the chlorophenyl group enhances binding affinity through hydrophobic interactions. The cyclopentanecarboxamide moiety contributes to the compound's overall stability and solubility, facilitating its bioactivity.

Biological Activity

Recent studies have indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) A549 cells. In vitro assays have shown that it can induce apoptosis through mitochondrial pathways by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax .

- Enzyme Inhibition : The compound has been identified as a potential enzyme inhibitor, which may be leveraged in drug development for diseases where enzyme modulation is beneficial.

Case Studies

- In Vitro Studies on Cancer Cells : A study evaluated the inhibitory effects of several synthesized compounds on A549 cells. Among these, derivatives similar to this compound demonstrated significant cytotoxicity, with IC50 values lower than traditional chemotherapeutics like 5-fluorouracil .

- Mechanistic Insights : Research into the mechanism revealed that treatment with this compound led to increased levels of cleaved caspase-3, indicating activation of apoptotic pathways in cancer cells .

Comparative Analysis

A comparative analysis with similar compounds shows that this compound exhibits unique properties due to its specific structural features.

| Compound Name | IC50 (µM) | Targeted Cell Line |

|---|---|---|

| This compound | 0.46 | A549 (NSCLC) |

| 5-Fluorouracil | 4.98 | A549 (NSCLC) |

| Compound 6k (Flavonol derivative) | 3.14 | A549 (NSCLC) |

Q & A

Q. Key Considerations :

- Optimize reaction conditions (e.g., anhydrous solvents, 60–80°C for cyclization steps).

- Purify intermediates via column chromatography or recrystallization to ≥95% purity .

Basic: How is the compound characterized structurally?

Q. Analytical Workflow :

NMR Spectroscopy : Confirm regiochemistry of the pyridazinone ring (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons; ¹³C NMR: C=O at ~165 ppm) .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₁ClN₃O₂: 358.12) .

HPLC : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Basic: What initial biological screening assays are appropriate?

Q. Priority Assays :

- Anticancer Activity : MTT assays against human cancer cell lines (e.g., HepG2, MCF-7) at 1–100 μM .

- Antimicrobial Screening : MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Evaluate binding to kinases or proteases via fluorescence-based assays .

Data Interpretation : Compare IC₅₀ values with structurally similar analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) .

Advanced: How can reaction yields be optimized during synthesis?

Q. Methodological Strategies :

| Parameter | Optimization Approach | Evidence |

|---|---|---|

| Solvent | Use DMF for coupling steps; switch to THF for cyclization | |

| Catalyst | Add DMAP (5 mol%) to enhance amide bond formation | |

| Temperature | Maintain 0–5°C during sensitive alkylation steps | |

| Workup | Use aqueous NaHCO₃ to quench acidic byproducts |

Troubleshooting : Low yields in Step 3 may indicate competing side reactions; monitor via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

Advanced: How to resolve discrepancies in biological activity data across studies?

Q. Root Causes :

- Substituent Effects : Meta-substituted phenyl groups (e.g., 3-Cl vs. 4-Cl) alter steric/electronic interactions with targets .

- Assay Variability : Differences in cell lines (e.g., HeLa vs. A549) or incubation times (24h vs. 48h) .

Q. Resolution Workflow :

SAR Analysis : Synthesize analogs with systematic substitutions (e.g., 4-F, 4-OCH₃) and test in parallel .

Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected kinases .

Advanced: What in silico methods predict target interactions?

Q. Computational Approaches :

- Molecular Docking : Use AutoDock Vina to model binding to ATP pockets of kinases (e.g., EGFR, CDK2) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- ADMET Prediction : Calculate logP (2.8 ± 0.3) and PSA (85 Ų) using SwissADME to optimize bioavailability .

Validation : Cross-check docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Advanced: How to design derivatives for improved pharmacokinetics?

Q. Strategies :

- Prodrug Synthesis : Introduce ester groups at the cyclopentane carboxamide to enhance solubility .

- Metabolic Stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation .

Q. Key Parameters :

| Property | Target Range | Method |

|---|---|---|

| logP | 1.5–3.5 | Experimental (shake-flask) |

| Aqueous Solubility | >50 μM | HPLC-UV quantification |

| Plasma Stability | >90% after 2h | LC-MS/MS analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.